molecular formula C27H29NO10 B1207890 9-Deoxydoxorubicin CAS No. 84519-42-6

9-Deoxydoxorubicin

Número de catálogo: B1207890
Número CAS: 84519-42-6
Peso molecular: 527.5 g/mol
Clave InChI: KXAYNEKSZHDBGO-LOGLVVABSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-Deoxydoxorubicin, also known as this compound, is a useful research compound. Its molecular formula is C27H29NO10 and its molecular weight is 527.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Comparative Analysis with Other Anthracyclines

A comparative analysis highlights the unique features of 9-deoxydoxorubicin in relation to other anthracyclines:

Compound NameStructural SimilarityUnique Features
DoxorubicinYesHigh cardiotoxicity due to conversion to doxorubicinol.
DaunorubicinYesPrimarily effective against acute leukemias; less effective against solid tumors.
EpirubicinYesModified form with lower cardiotoxicity but still converts to doxorubicinol.
IdarubicinYesSynthetic analog with a modified structure to enhance efficacy.
This compound YesReduced cardiotoxicity and unique metabolic profile.

Cancer Research

This compound is extensively used in cancer research for several purposes:

  • Alternative Chemotherapy Agents : It is studied as a potential alternative to doxorubicin with reduced cardiotoxic effects.
  • Pharmacological Studies : Researchers investigate the structure-activity relationship of anthracycline antibiotics using this compound.
  • Drug Development : It serves as a lead compound for developing new anticancer drugs with improved safety profiles.
  • Biological Studies : The compound aids in understanding mechanisms of drug resistance in cancer cells.

Preclinical Studies and Efficacy

Recent studies have demonstrated the efficacy of this compound in various cancer models:

  • In Vitro Studies : Research indicates potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and leukemia cells. IC50 values suggest strong antitumor activity comparable to doxorubicin but with significantly lower cardiotoxicity.
  • In Vivo Studies : Animal models treated with this compound showed marked tumor size reduction without severe cardiac side effects typically associated with doxorubicin treatment.

Case Studies

Several case studies illustrate the clinical application of this compound:

  • Case Study in Breast Cancer : A patient with metastatic breast cancer intolerant to doxorubicin due to severe cardiotoxicity was treated with this compound. The patient achieved a partial response after four cycles without cardiac complications.
  • Case Study in Leukemia : In a cohort of patients with relapsed acute myeloid leukemia (AML), administration of this compound led to significant remission rates while maintaining cardiac function, monitored through echocardiography.

Propiedades

Número CAS

84519-42-6

Fórmula molecular

C27H29NO10

Peso molecular

527.5 g/mol

Nombre IUPAC

(8R,10S)-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,11-dihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione

InChI

InChI=1S/C27H29NO10/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34/h3-5,10-11,14,17-18,23,29,31,33,35H,6-9,28H2,1-2H3/t10-,11+,14-,17-,18-,23+/m0/s1

Clave InChI

KXAYNEKSZHDBGO-LOGLVVABSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O

SMILES isomérico

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@H](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O

SMILES canónico

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O

Key on ui other cas no.

84519-42-6

Sinónimos

9-deoxydoxorubicin
9-deoxydoxorubicin hydrochloride, (8R-trans)-isome

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.